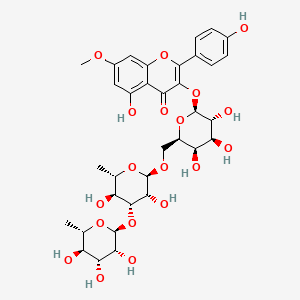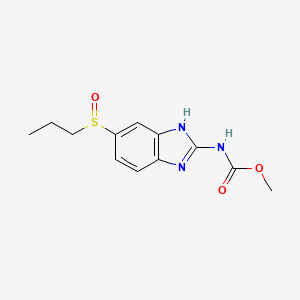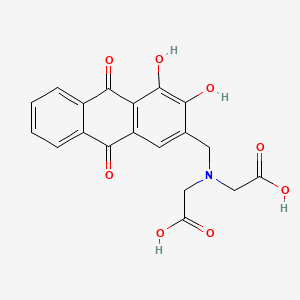
Arginina
Descripción general
Descripción
DL-Arginina es un compuesto que consiste en ambos enantiómeros D-arginina y L-arginina. La arginina es un aminoácido que desempeña un papel crucial en varios procesos fisiológicos. Está involucrada en la síntesis de proteínas y sirve como precursor para la producción de óxido nítrico, una molécula esencial para la salud vascular .
Aplicaciones Científicas De Investigación
La DL-Arginina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de varios compuestos y como reactivo en reacciones químicas.
Biología: La DL-Arginina se estudia por su papel en el metabolismo celular y las vías de señalización.
Medicina: Se investiga por sus posibles efectos terapéuticos en afecciones como las enfermedades cardiovasculares, la diabetes y los trastornos inmunitarios.
Industria: La DL-Arginina se utiliza en la producción de suplementos dietéticos y como aditivo en productos alimenticios .
Mecanismo De Acción
La DL-Arginina ejerce sus efectos principalmente a través de su papel como precursor de la síntesis de óxido nítrico. El óxido nítrico se produce a partir de arginina por la enzima óxido nítrico sintasa. Esta molécula actúa como una molécula de señalización, regulando varios procesos fisiológicos como la vasodilatación, la respuesta inmunitaria y la neurotransmisión .
Análisis Bioquímico
Biochemical Properties
Arginine participates in several biochemical reactions. It is a substrate for the enzyme nitric oxide synthase, which converts arginine into citrulline and nitric oxide, a molecule involved in vasodilation and neurotransmission . Arginine also plays a role in the urea cycle, where it is cleaved by arginase to produce urea and ornithine .
Cellular Effects
Arginine influences various cellular processes. It is involved in cell signaling pathways, particularly those involving nitric oxide. Nitric oxide, derived from arginine, acts as a signaling molecule in the cardiovascular system, nervous system, and immune system . Arginine also impacts gene expression and cellular metabolism, as it is a precursor for the synthesis of polyamines, which regulate DNA and protein synthesis .
Molecular Mechanism
At the molecular level, arginine exerts its effects through its interactions with various biomolecules. It serves as a substrate for enzymes like nitric oxide synthase and arginase, influencing their activity . Arginine methylation, a post-translational modification, can also affect gene expression by altering the function of histones and other proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of arginine can change over time. For instance, prolonged exposure to arginine can lead to increased nitric oxide production, influencing cellular functions like vasodilation and neurotransmission .
Dosage Effects in Animal Models
In animal models, the effects of arginine can vary with dosage. While low to moderate doses of arginine can enhance immune response and wound healing, excessively high doses might lead to adverse effects like diarrhea and nausea .
Metabolic Pathways
Arginine is involved in several metabolic pathways. It plays a key role in the urea cycle, where it helps to detoxify ammonia. It is also a precursor in the synthesis of nitric oxide and polyamines .
Transport and Distribution
Arginine is transported within cells and tissues via various amino acid transporters. Its distribution can influence its availability for various biochemical reactions .
Subcellular Localization
Within cells, arginine can be found in various compartments, including the cytosol and mitochondria, where it participates in the urea cycle and nitric oxide synthesis . Its localization can influence its availability for these and other biochemical reactions .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La DL-Arginina se puede sintetizar a través de varios métodos. Un enfoque común implica la síntesis química a partir de ornitina a través de la formación de citrulina. Este proceso normalmente requiere el uso de enzimas específicas y condiciones de reacción controladas para garantizar la formación correcta de la molécula de arginina .
Métodos de producción industrial
En entornos industriales, la DL-Arginina a menudo se produce mediante procesos de fermentación utilizando microorganismos. Estos microorganismos están genéticamente modificados para producir en exceso this compound, que luego se extrae y purifica para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de reacciones
La DL-Arginina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La DL-Arginina se puede oxidar para formar óxido nítrico y citrulina.
Reducción: Se puede reducir para formar otros aminoácidos o compuestos relacionados.
Sustitución: Pueden ocurrir varias reacciones de sustitución, particularmente involucrando los grupos amino y guanidino
Reactivos y condiciones comunes
Los reactivos comunes utilizados en reacciones que involucran DL-Arginina incluyen óxido nítrico sintasa para reacciones de oxidación y varios ácidos y bases para reacciones de sustitución. Las condiciones para estas reacciones normalmente implican pH y temperatura controlados para garantizar el resultado deseado .
Productos principales
Los principales productos formados a partir de reacciones que involucran DL-Arginina incluyen óxido nítrico, citrulina y varios derivados de arginina sustituidos .
Comparación Con Compuestos Similares
La DL-Arginina a menudo se compara con otros aminoácidos como la L-citrulina y la L-ornitina. Estos compuestos están relacionados metabólicamente y comparten roles similares en el cuerpo. La DL-Arginina es única en su capacidad para producir directamente óxido nítrico, lo que la hace particularmente valiosa en investigación y aplicaciones terapéuticas .
Compuestos similares
L-Citrulina: Involucrada en el ciclo de la urea y la producción de óxido nítrico.
L-Ornitina: Desempeña un papel en el ciclo de la urea y el metabolismo de los aminoácidos.
L-Glutamina: Importante para la síntesis de proteínas y la función inmunitaria
Las propiedades únicas de la DL-Arginina y su amplia gama de aplicaciones la convierten en un compuesto de gran interés en varios campos de la investigación y la industria.
Propiedades
IUPAC Name |
2-amino-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKSFYDXXFIFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022618 | |
| Record name | DL-Arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7200-25-1, 1119-34-2, 74-79-3 | |
| Record name | (±)-Arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7200-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007200251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Detoxargin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203450 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | arginine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206269 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Arginine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | DL-Arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-arginine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARGININE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL26NTK3EP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















